molecular formula C13H16N2O2S B2360621 10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 702655-84-3

10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B2360621
CAS RN: 702655-84-3
M. Wt: 264.34
InChI Key: DRZQAOJVEJQLEZ-UHFFFAOYSA-N
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Description

10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a useful research compound. Its molecular formula is C13H16N2O2S and its molecular weight is 264.34. The purity is usually 95%.
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Scientific Research Applications

Chemical Transformations and Synthesis

  • Unexpected Transformations : This compound undergoes slow isomerization in DMSO solution, forming mixtures with other compounds like 4-(5-bromo-2-hydroxyphenyl)-3,4-dihydropyrimidin-2(1Н)-one(thione). It also experiences deacetylation in boiling ethanol in the presence of HCl (Sedova, Krivopalov, & Shkurko, 2017).

  • Synthesis of Substituted Pyrimidine-Thiones : A liquid-phase route has been developed for the synthesis of novel substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones, which can include this compound as a part of a mixture (Kharchenko, Detistov, & Orlov, 2009).

  • N-Aryl-Carboxamide Synthesis : This compound can be synthesized by three-component reactions involving N-aryl-3-oxobutanamides, salicylaldehyde, and urea (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).

Molecular Structure and Properties

  • Structural Features : The molecular structure of similar compounds has been determined using X-ray diffraction, FT-IR spectroscopy, and theoretical calculations including Hartree-Fock (HF) and Density Functional Theory (DFT) methods (Gumus et al., 2018).

  • Antiradical Activity : Related compounds, methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocines, have been studied for their structure and antiradical activity. They showed no antiradical activity, unlike their starting materials (Kulakov, Talipov, Shulgau, & Seilkhanov, 2014).

  • Efficient Synthesis Methods : An efficient one-pot method has been developed for synthesizing N-unsubstituted derivatives of similar compounds, providing insight into the potential synthesis pathways for the compound (Borisov, Kovalenko, & Kovalenko, 2015).

Applications in Medicinal Chemistry

  • Derivatives with Opiate Activity : Related compounds, such as (N-methyl-2,6-methano-3-benzazocin-11 beta-yl)alkanones, have been synthesized with varying opiate activity profiles, indicating potential applications in medicinal chemistry (Michne, Lewis, Michalec, Pierson, & Rosenberg, 1979).

properties

IUPAC Name

6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-16-10-6-4-5-8-9-7-13(2,17-11(8)10)15-12(18)14-9/h4-6,9H,3,7H2,1-2H3,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZQAOJVEJQLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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